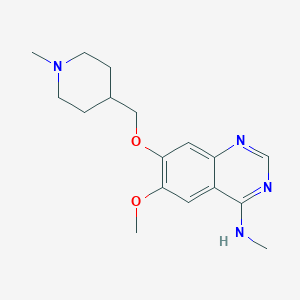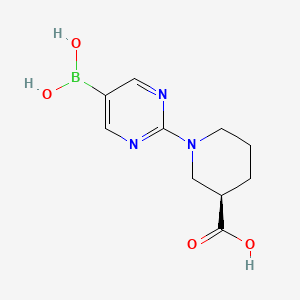![molecular formula C8H10N4S B8292000 3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile](/img/structure/B8292000.png)
3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile is a chemical compound that features a pyrimidine ring substituted with an amino group at the 4-position and a methylsulfanyl group at the 2-position The propanenitrile group is attached to the sulfur atom of the methylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile typically involves multiple steps starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of benzylidene acetones with ammonium thiocyanate, followed by ring closure and aromatization.
Introduction of the Methylsulfanyl Group: The pyrimidine intermediate is then subjected to S-methylation using methyl iodide or dimethyl sulfate.
Attachment of the Propanenitrile Group: The final step involves the nucleophilic substitution reaction where the methylsulfanyl group is reacted with 3-bromopropanenitrile under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidines.
科学研究应用
3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential antitrypanosomal and antiplasmodial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: It is employed in the development of new materials and catalysts.
作用机制
The mechanism of action of 3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group on the pyrimidine ring can form hydrogen bonds with active site residues, while the nitrile group can participate in coordination with metal ions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
2-aminopyrimidine derivatives: These compounds share the pyrimidine core structure and exhibit similar biological activities.
Methylsulfanyl-substituted pyrimidines: These compounds have the methylsulfanyl group but may differ in the position or additional substituents.
Uniqueness
3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile is unique due to the combination of the amino group, methylsulfanyl group, and propanenitrile moiety. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.
属性
分子式 |
C8H10N4S |
|---|---|
分子量 |
194.26 g/mol |
IUPAC 名称 |
3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile |
InChI |
InChI=1S/C8H10N4S/c9-3-1-5-13-6-8-11-4-2-7(10)12-8/h2,4H,1,5-6H2,(H2,10,11,12) |
InChI 键 |
UYACGRRBMAJKDA-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1N)CSCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


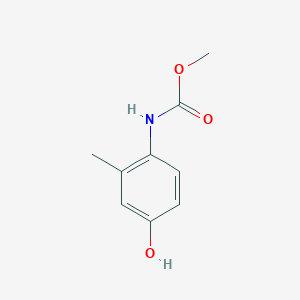
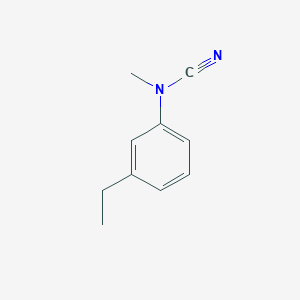
![tert-butyl N-[(1S)-1-{4-[(1S)-1,2-dihydroxyethyl]phenyl}ethyl]carbamate](/img/structure/B8291934.png)
![[5-(4-Fluoro-phenyl)-3-methyl-3H-[1,2,3]triazol-4-yl]-methanol](/img/structure/B8291940.png)

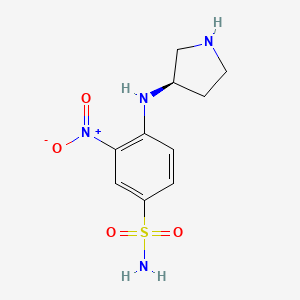

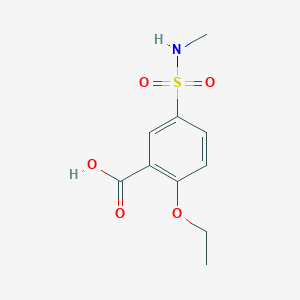
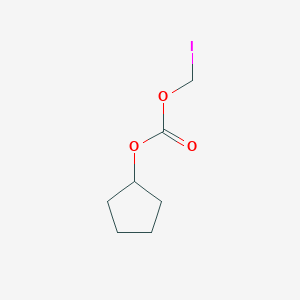
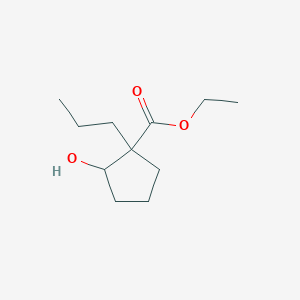
![2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid](/img/structure/B8291998.png)

